molecular formula C7H17NO B12945389 (R)-3-amino-4,4-dimethylpentan-1-ol

(R)-3-amino-4,4-dimethylpentan-1-ol

Cat. No.: B12945389
M. Wt: 131.22 g/mol
InChI Key: JMAOWDJEWXBRGR-ZCFIWIBFSA-N
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Description

®-3-amino-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4,4-dimethylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods

Industrial production of ®-3-amino-4,4-dimethylpentan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

®-3-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-amino-4,4-dimethylpentan-1-ol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-4,4-dimethylpentan-1-ol
  • 3-amino-4,4-dimethylpentan-1-ol (racemic mixture)
  • 3-amino-4-methylpentan-1-ol

Uniqueness

®-3-amino-4,4-dimethylpentan-1-ol is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or racemic mixture. This makes it particularly valuable in the synthesis of chiral drugs where the specific enantiomer is required for desired therapeutic effects.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3R)-3-amino-4,4-dimethylpentan-1-ol

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1

InChI Key

JMAOWDJEWXBRGR-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CCO)N

Canonical SMILES

CC(C)(C)C(CCO)N

Origin of Product

United States

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